Cas no 38233-46-4 (Methyl 2,3,4-trifluoro-5-methoxybenzoate)

Methyl 2,3,4-trifluoro-5-methoxybenzoate is a fluorinated aromatic ester with a methoxy substituent, offering unique reactivity and stability due to its electron-withdrawing and electron-donating functional groups. The trifluoro substitution enhances its utility in cross-coupling reactions, while the methoxy group provides selectivity in further derivatization. This compound is particularly valuable in pharmaceutical and agrochemical synthesis, where fluorinated intermediates are sought for their improved metabolic stability and bioavailability. Its well-defined structure and high purity make it suitable for precise applications in medicinal chemistry and material science. The ester moiety also allows for straightforward hydrolysis or transesterification, enabling flexible downstream modifications.
Methyl 2,3,4-trifluoro-5-methoxybenzoate structure
38233-46-4 structure
Product Name:Methyl 2,3,4-trifluoro-5-methoxybenzoate
CAS No:38233-46-4
MF:C9H7F3O3
MW:220.145293474197
CID:4951084
Update Time:2025-06-26

Methyl 2,3,4-trifluoro-5-methoxybenzoate Chemical and Physical Properties

Names and Identifiers

    • Methyl 2,3,4-trifluoro-5-methoxybenzoate
    • Methyl 5-methoxy-2,3,4-trifluorobenzoate
    • Inchi: 1S/C9H7F3O3/c1-14-5-3-4(9(13)15-2)6(10)8(12)7(5)11/h3H,1-2H3
    • InChI Key: ZWMNSHFKUTZUEK-UHFFFAOYSA-N
    • SMILES: FC1=C(C(=C(C=C1C(=O)OC)OC)F)F

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 237
  • XLogP3: 2
  • Topological Polar Surface Area: 35.5

Methyl 2,3,4-trifluoro-5-methoxybenzoate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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Additional information on Methyl 2,3,4-trifluoro-5-methoxybenzoate

Methyl 2,3,4-trifluoro-5-methoxybenzoate (CAS No. 38233-46-4): A Comprehensive Overview

Methyl 2,3,4-trifluoro-5-methoxybenzoate (CAS No. 38233-46-4) is a fluorinated aromatic ester that has garnered significant attention in the field of pharmaceutical chemistry and organic synthesis. This compound, characterized by its trifluoromethyl and methoxy substituents, exhibits unique chemical properties that make it a valuable intermediate in the development of various therapeutic agents. The presence of multiple fluorine atoms enhances its lipophilicity and metabolic stability, making it an attractive candidate for drug design.

The structural features of Methyl 2,3,4-trifluoro-5-methoxybenzoate contribute to its versatility in synthetic applications. The trifluoromethyl group (CF₃) is known for its ability to modulate pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). This modification often leads to improved bioavailability and prolonged half-life of the parent compound. Additionally, the methoxy group (OCH₃) provides a site for further functionalization, enabling the synthesis of more complex molecules.

In recent years, there has been a growing interest in fluorinated compounds due to their enhanced biological activity and resistance to metabolic degradation. Research has demonstrated that the introduction of fluorine atoms can significantly alter the pharmacological profile of a molecule. For instance, studies have shown that trifluoromethylated compounds often exhibit stronger binding affinity to biological targets compared to their non-fluorinated counterparts. This property is particularly relevant in the development of kinase inhibitors and antiviral agents.

The synthesis of Methyl 2,3,4-trifluoro-5-methoxybenzoate typically involves multi-step organic reactions, including fluorination and esterification processes. Advanced synthetic methodologies have been developed to achieve high yields and purity levels. For example, palladium-catalyzed cross-coupling reactions have been employed to introduce fluorine atoms at specific positions on the aromatic ring. These techniques ensure that the desired structural motif is obtained with minimal side products.

Recent studies have highlighted the potential of Methyl 2,3,4-trifluoro-5-methoxybenzoate as a building block in medicinal chemistry. Researchers have explored its utility in the synthesis of novel antitumor agents and antimicrobial compounds. The trifluoromethyl group has been shown to enhance the cytotoxicity of certain chemotherapeutic drugs by improving their interactions with biological targets. Furthermore, the methoxy group provides a handle for further derivatization, allowing chemists to fine-tune the pharmacological properties of their synthetic targets.

The chemical stability of Methyl 2,3,4-trifluoro-5-methoxybenzoate under various conditions has also been thoroughly investigated. Fluorinated compounds are generally more resistant to hydrolysis and oxidation compared to their non-fluorinated analogs. This stability is crucial for pharmaceutical applications where degradation could lead to loss of efficacy or formation of harmful byproducts. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) have been used to confirm the structural integrity and purity of this compound.

In conclusion, Methyl 2,3,4-trifluoro-5-methoxybenzoate represents a significant advancement in pharmaceutical chemistry due to its unique structural features and versatile synthetic applications. The combination of trifluoromethyl and methoxy substituents provides a scaffold that is well-suited for further functionalization and drug development. As research continues to uncover new therapeutic applications for fluorinated compounds, Methyl 2,3,4-trifluoro-5-methoxybenzoate is poised to play a pivotal role in the next generation of medicinal agents.

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